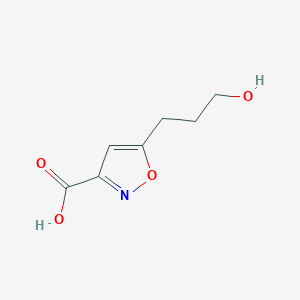

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-hydroxypropyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-3-1-2-5-4-6(7(10)11)8-12-5/h4,9H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMTZPUPIRHHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable β-keto ester and an amino alcohol, the oxazole ring can be formed through a cyclization reaction. The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carboxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

Oxidation: Conversion of the hydroxypropyl group to a carboxyl group results in the formation of 5-(3-Carboxypropyl)-1,2-oxazole-3-carboxylic acid.

Reduction: Reduction of the carboxylic acid group yields 5-(3-Hydroxypropyl)-1,2-oxazole-3-methanol.

Substitution: Substitution at the 2-position can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 5-position of the 1,2-oxazole ring significantly influences molecular weight, polarity, and solubility. Key analogs include:

Key Observations:

Biological Activity

5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of an oxazole ring, which is known for its reactivity and ability to interact with various biological targets. The structure can be represented as follows:

This compound falls under the category of oxazole derivatives, which are recognized for their pharmacological potential.

The biological activity of oxazole-containing compounds often involves several mechanisms:

- Target Interaction : Oxazoles can interact with enzymes, receptors, and other cellular components, influencing various biochemical pathways.

- Nucleophilic Attack : The electron density in the oxazole ring can facilitate nucleophilic attacks, leading to modifications in target proteins or nucleic acids.

- Biochemical Pathways : These compounds are known to modulate pathways involved in inflammation, cancer progression, and microbial resistance .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that oxazole derivatives possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 12.5 μM .

- Antioxidant Activity : Antioxidant assays reveal that these compounds can scavenge free radicals effectively. The DPPH radical scavenging method indicates a strong antioxidant capacity, comparable to well-known antioxidants like ascorbic acid .

- Neuroprotective Effects : In vitro studies suggest that certain oxazole derivatives can protect neuronal cells from amyloid-beta-induced toxicity, which is relevant in Alzheimer's disease research. These compounds modulate signaling pathways involving Akt and GSK-3β, reducing neuroinflammation and apoptosis .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects with an MIC of 25 μg/mL against both bacterial strains.

Case Study 2: Neuroprotection

In a controlled experiment using PC12 cells treated with amyloid-beta peptides, the compound significantly increased cell viability at concentrations of 1.25 to 5 μg/mL. Western blot analysis revealed that it decreased the expression of pro-apoptotic markers while enhancing protective signaling pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid, and what are their respective yields and challenges?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted oxazole derivatives) with carboxylic acid intermediates in acetic acid, using sodium acetate as a catalyst. For example, analogous syntheses of isoxazole-carboxylic acids achieved yields of 60–75% after recrystallization from DMF/acetic acid mixtures. Challenges include controlling regioselectivity during cyclization and minimizing byproducts from side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR can identify the hydroxypropyl group (δ 1.8–2.2 ppm for CH, δ 3.6–4.0 ppm for OH-bearing CH) and oxazole protons (δ 8.1–8.5 ppm). C NMR confirms the carboxylic acid carbonyl (δ 165–170 ppm) .

- IR : Strong absorption bands at 1700–1750 cm (C=O stretch) and 3200–3500 cm (OH stretch) .

- MS : High-resolution MS provides exact mass verification (e.g., calculated [M+H] for CHNO: 171.053 Da) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) are typical. For analogs like 5-propyl-oxazole-3-carboxylic acid, recrystallization achieved >95% purity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the oxazole ring or oxidation of the hydroxypropyl group. Avoid exposure to light and humidity .

Advanced Research Questions

Q. How does the hydroxypropyl substituent influence solubility and stability under varying pH conditions?

- Methodological Answer : The hydroxypropyl group enhances water solubility via hydrogen bonding but may reduce stability in acidic conditions due to esterification risks. Comparative studies on analogs (e.g., 5-propyl-oxazole-3-carboxylic acid) show pH-dependent degradation: stable at pH 5–7 (t > 30 days) but rapid decomposition at pH < 3 .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer : Use deuterated solvents (e.g., DMSO-d) to suppress exchange broadening of OH protons. Dynamic NMR experiments or variable-temperature studies can clarify conformational equilibria. For ambiguous peaks, 2D techniques (COSY, HSQC) assign overlapping signals .

Q. How can X-ray crystallography determine the molecular conformation in the solid state?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strains. For example, crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid revealed a planar oxazole ring and intramolecular H-bonding between the hydroxypropyl and carboxylic acid groups .

Q. What in silico methods predict the compound’s bioactivity against enzymatic targets like Hsp90?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the oxazole-carboxylic acid as a pharmacophore can simulate binding to Hsp90’s ATP-binding domain. QSAR models trained on analogs (e.g., luminespib, an oxazole-based Hsp90 inhibitor) correlate substituent hydrophobicity with inhibitory potency (IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.